

Technisches Whitepaper: Z57346-765 als zielgerichtete Therapie für das Nierenzellkarzinom (KIRC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z57346765**

Cat. No.: **B12308717**

[Get Quote](#)

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 2025-12-09

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Übersicht über **Z57346765**, einen neuartigen niedermolekularen Inhibitor, der auf die Phosphoglycerokinase 1 (PGK1) abzielt, ein Schlüsselenzym im glykolytischen Weg. Jüngste In-vitro- und In-vivo-Studien haben gezeigt, dass **Z57346765** eine signifikante Antitumoraktivität gegen das klarzellige Nierenzellkarzinom (KIRC) aufweist, was es zu einem vielversprechenden Kandidaten für die weitere onkologische Forschung und Entwicklung macht. Die Hemmung von PGK1 durch **Z57346765** führt zu einer Verringerung des Glukoseverbrauchs und der Laktatproduktion, beeinträchtigt die DNA-Replikation und -Reparatur und führt zu einem Zellzyklusstillstand, was letztendlich die Proliferation von Krebszellen hemmt.

Einleitung

Das Nierenzellkarzinom, insbesondere der klarzellige Subtyp (KIRC), ist durch eine Deregulierung des zellulären Stoffwechsels gekennzeichnet, wobei eine erhöhte Glykolyse ein Hauptmerkmal ist. Die Phosphoglycerokinase 1 (PGK1) ist ein zentrales Enzym in diesem Prozess und daher ein attraktives Ziel für die Krebstherapie. **Z57346765** wurde als spezifischer

Inhibitor von PGK1 identifiziert und zeigt eine robuste Wirksamkeit bei der Unterdrückung des KIRC-Zellwachstums.[1][2][3][4][5] Dieses Whitepaper fasst die quantitativen Daten zur Wirksamkeit von **Z57346765** zusammen, beschreibt detailliert die experimentellen Protokolle, die zu seiner Charakterisierung verwendet wurden, und visualisiert die zugrunde liegenden zellulären Signalwege und Arbeitsabläufe.

Wirkmechanismus

Z57346765 übt seine Antitumorwirkung aus, indem es spezifisch an die ADP-Bindungstasche von PGK1 bindet und dessen enzymatische Aktivität hemmt.[6][7] Diese Hemmung löst eine Kaskade von nachgeschalteten Effekten aus, die gemeinsam das Wachstum von KIRC-Zellen unterdrücken.

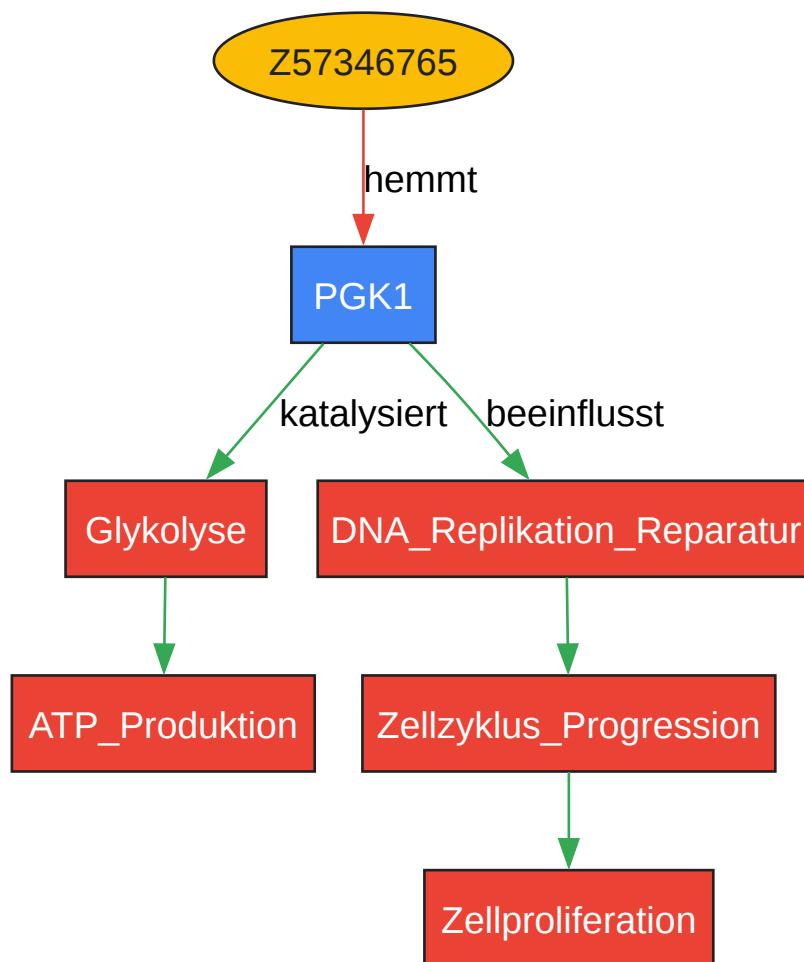
Stoffwechsel-Reprogrammierung

Die primäre Funktion von PGK1 in der Glykolyse ist die Katalyse der Umwandlung von 1,3-Bisphosphoglycerat in 3-Phosphoglycerat, wobei ATP entsteht. Durch die Hemmung dieses Schritts reduziert **Z57346765** die glykolytische Aktivität, was zu einem verringerten Glukoseverbrauch und einer geringeren Laktatproduktion in KIRC-Zellen führt.[2][6][7]

Zellzyklusstillstand und DNA-Replikationshemmung

Über seine metabolischen Effekte hinaus beeinträchtigt **Z57346765** die DNA-Replikation und -Reparaturmaschinerie.[2][6] Dies führt zu einem Stillstand des Zellzyklus in der G1/S-Phase, wodurch die Proliferation von Krebszellen wirksam gestoppt wird.[2] Die Behandlung mit **Z57346765** führt zu einer Herunterregulierung von Zellzyklus-assoziierten Proteinen wie Cyclin B1, Cyclin D1, CDK1 und CDK2 sowie von DNA-Replikations-assoziierten Proteinen wie MCM3, MCM5 und POLD1.[2]

Diagramm: Signalweg der **Z57346765**-Wirkung



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter Signalweg der **Z57346765**-Wirkung in KIRC-Zellen.

Quantitative Datenzusammenfassung

Die Wirksamkeit von **Z57346765** wurde in mehreren KIRC-Zelllinien und in einem In-vivo-Xenograft-Modell quantitativ bewertet.

Tabelle 1: In-vitro-Zytotoxizität von **Z57346765** in Nierenzelllinien

Zelllinie	Typ	IC50 (μ M) nach 48h
786-O	KIRC	~30
ACHN	KIRC	~30
OS-RC-2	KIRC	~30
HK-2	Normale Nierentubulusepithelzelle	>49.45

Die IC50-Werte sind ungefähre Durchschnittswerte, wie in der Literatur berichtet.[\[4\]](#)

Tabelle 2: In-vivo-Wirksamkeit von Z57346765 in einem KIRC-Xenograft-Modell

Parameter	Ergebnis
Tiermodell	Nacktmaus-Xenograft
Behandlung	Details nicht vollständig verfügbar
Ergebnis	Hemmung des Tumorwachstums
Nebenwirkungen	Geringfügige Nebenwirkungen im Vergleich zu anderen Verbindungen berichtet [2][7]

Detaillierte quantitative Daten zur prozentualen Hemmung des Tumorwachstums und zur Dosierung sind in den öffentlich zugänglichen Quellen begrenzt.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind Zusammenfassungen der Methoden, die in der Schlüsselliteratur zur Bewertung von Z57346765 verwendet werden.

Zellkultur

Die menschlichen KIRC-Zelllinien (786-O, ACHN, OS-RC-2) und die normale menschliche Nierentubulusepithelzelllinie (HK-2) wurden in einem geeigneten Medium, ergänzt mit 10 %

fötalem Rinderserum und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ kultiviert.

Zellviabilitätsassay (CCK-8)

- Die Zellen werden in 96-Well-Platten mit einer Dichte von 5.000 Zellen pro Well ausgesät und über Nacht inkubiert.
- Die Zellen werden mit seriellen Verdünnungen von **Z57346765** für 48 Stunden behandelt.
- 10 µL CCK-8-Reagenz werden zu jeder Well gegeben und für 1-2 Stunden bei 37 °C inkubiert.
- Die Extinktion wird bei 450 nm mit einem Mikroplatten-Lesegerät gemessen.
- Die IC₅₀-Werte werden aus den Dosis-Wirkungs-Kurven berechnet.

PGK1-Enzymaktivitätsassay (ADP-Glo™ Kinase Assay)

- Der Assay wird gemäß den Anweisungen des Herstellers durchgeführt.
- Rekombinantes humanes PGK1-Protein wird mit **Z57346765** in verschiedenen Konzentrationen in einer Kinase-Reaktionspuffer inkubiert.
- Die Kinase-Reaktion wird durch Zugabe von ADP-Glo™ Reagenz eingeleitet.
- Nach der Inkubation wird das Kinase-Detektionsreagenz zugegeben, um das emittierte Leuchtsignal zu messen.
- Die Leuchtdichte ist proportional zur ADP-Menge und korreliert umgekehrt mit der PGK1-Aktivität.

Western Blot Analyse

- KIRC-Zellen werden mit **Z57346765** für die angegebene Zeit lysiert.
- Die Proteinkonzentrationen werden mit einem BCA-Assay bestimmt.

- Gleiche Proteinmengen werden mittels SDS-PAGE aufgetrennt und auf eine PVDF-Membran übertragen.
- Die Membranen werden mit spezifischen primären Antikörpern (z. B. gegen PGK1, Cyclin D1, CDK2, MCM3 usw.) und anschließend mit HRP-konjugierten sekundären Antikörpern inkubiert.
- Die Proteinbanden werden mit einem Chemilumineszenz-Substrat visualisiert.

In-vivo-Xenograft-Modell

- Weibliche BALB/c-Nacktmäuse (4-6 Wochen alt) werden verwendet.
- 786-O-Zellen werden subkutan in die Flanke der Mäuse injiziert.
- Wenn die Tumoren ein bestimmtes Volumen erreichen, werden die Mäuse nach dem Zufallsprinzip in Behandlungs- und Kontrollgruppen eingeteilt.
- **Z57346765** wird gemäß einem festgelegten Dosierungsschema (z. B. intraperitoneale Injektion) verabreicht.
- Das Tumorvolumen und das Körpergewicht der Mäuse werden regelmäßig überwacht.
- Am Ende der Studie werden die Tumoren entnommen, gewogen und für weitere Analysen verarbeitet.

Diagramm: Experimenteller Arbeitsablauf

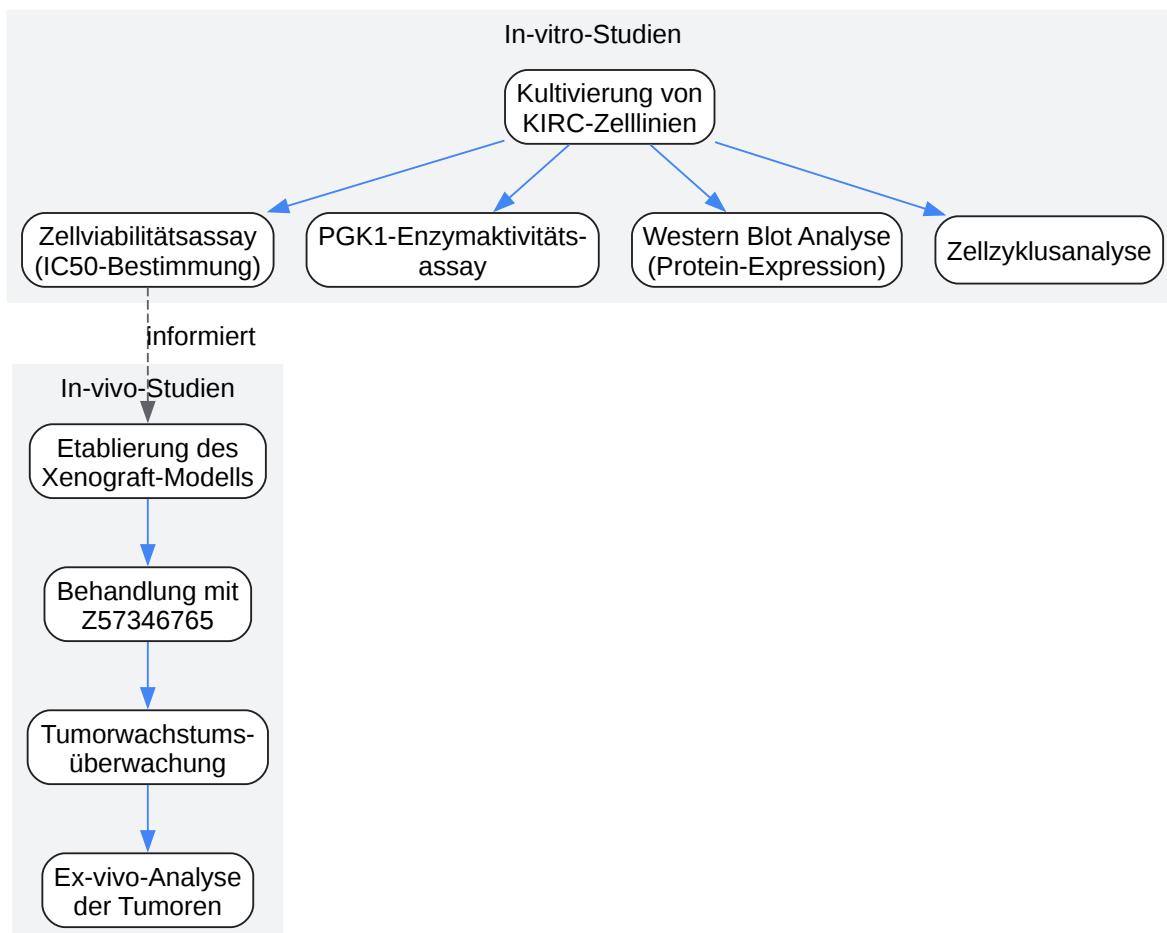
[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Bewertung von **Z57346765**.

Schlussfolgerung und zukünftige Richtungen

Z57346765 stellt einen vielversprechenden, auf den Stoffwechsel abzielenden Wirkstoff für die Behandlung von KIRC dar. Seine Fähigkeit, die PGK1-Aktivität spezifisch zu hemmen, führt zu

einer robusten Antitumorwirkung sowohl in vitro als auch in vivo. Die detaillierten Protokolle und quantitativen Daten, die in diesem Dokument zusammengefasst sind, bilden eine solide Grundlage für weitere präklinische und potenzielle klinische Untersuchungen. Zukünftige Forschungsarbeiten sollten sich auf die Optimierung des Dosierungsschemas, die Bewertung von Kombinationstherapien zur Überwindung möglicher Resistenzmechanismen und die Untersuchung von Biomarkern konzentrieren, um Patienten zu identifizieren, die am ehesten von einer Behandlung mit **Z57346765** profitieren würden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells | Semantic Scholar [semanticscholar.org]
- 4. Z57346765 | Others 15 | 1016340-64-9 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Technisches Whitepaper: Z57346-765 als zielgerichtete Therapie für das Nierenzellkarzinom (KIRC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12308717#z57346765-bei-nierenzellkarzinom-kirc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com